molecular formula C20H18N2O4 B11344386 Methyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Methyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11344386
M. Wt: 350.4 g/mol
InChI Key: QTJNRYRVMPJQOS-UHFFFAOYSA-N
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Description

METHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzoate ester group, an oxazole ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate catalyst.

    Formation of the Benzoate Ester: The final step involves the esterification of the oxazole derivative with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and ester-substituted products.

Scientific Research Applications

METHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The oxazole ring and the benzoate ester group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[5-(2,5-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
  • METHYL 4-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
  • METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE

Uniqueness

METHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 4-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H18N2O4/c1-12-4-5-15(10-13(12)2)18-11-17(22-26-18)19(23)21-16-8-6-14(7-9-16)20(24)25-3/h4-11H,1-3H3,(H,21,23)

InChI Key

QTJNRYRVMPJQOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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